Structural Uniqueness vs. 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate EGFR Inhibitors
The target compound features a methanone linker and a 2-(methylthio)pyridin-3-yl substituent, whereas the most extensively characterized analogs (e.g., compounds 5a–p in Zhang et al.) employ a 6-carboxylate linker and 4-anilino substitution . This structural divergence places the compound in a distinct chemical space within the pyrido[4,3-d]pyrimidine family. The 2-(methylthio)pyridine moiety introduces a sulfur atom capable of participating in unique non-covalent interactions (sulfur-π, chalcogen bonding) not available to the aniline-based analogs, potentially altering kinase selectivity profiles .
| Evidence Dimension | Substituent topology and pharmacophoric features |
|---|---|
| Target Compound Data | 6-acyl (methanone) linker; 2-(methylthio)pyridin-3-yl terminal group; no aniline substituent at position 4 . |
| Comparator Or Baseline | 4-Anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates; contain a 6-carboxylate linker and aniline-based terminal groups; exemplar compound 5a shows EGFR IC50 = 14.8 nM and cellular IC50 = 5.67–17.04 µM . |
| Quantified Difference | No direct comparative data available. Structural difference: methanone vs. carboxylate linker; (methylthio)pyridine vs. aniline terminus. |
| Conditions | Comparative structural analysis based on published X-ray/synthetic chemistry; biological context inferred from EGFR enzymatic and cellular (A549, HT29, H460, H1975) assays for comparator compounds . |
Why This Matters
Users seeking a pyrido[4,3-d]pyrimidine with a distinct pharmacophoric signature (sulfur-containing heteroaryl ketone) for scaffold-hopping or intellectual property diversification should select this compound over the more common 4-anilinocarboxylate analogs.
